An In-depth Technical Guide to Ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS 17890-55-0)
An In-depth Technical Guide to Ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS 17890-55-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 6-methyl-1-benzothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. This document delves into its synthesis, structural elucidation, physicochemical properties, and significant applications, particularly in the development of Selective Estrogen Receptor Modulators (SERMs). The information presented herein is curated to support researchers and professionals in medicinal chemistry and drug development in their understanding and utilization of this versatile benzothiophene derivative.
Introduction: The Significance of the Benzothiophene Scaffold
The benzothiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of benzothiophene have demonstrated therapeutic potential in diverse areas, including oncology, inflammation, and infectious diseases.[3] Their structural versatility allows for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles. Ethyl 6-methyl-1-benzothiophene-2-carboxylate serves as a critical building block in the construction of more complex molecules, most notably in the synthesis of second-generation SERMs like Raloxifene.[4][5]
Synthesis and Mechanistic Insights
The synthesis of Ethyl 6-methyl-1-benzothiophene-2-carboxylate can be achieved through several established methods for benzothiophene ring formation. A common and adaptable approach involves the reaction of a substituted thiophenol with an α-haloacetate followed by an intramolecular cyclization.
Proposed Synthetic Pathway
A reliable route to Ethyl 6-methyl-1-benzothiophene-2-carboxylate involves a two-step process starting from 4-methylthiophenol and ethyl chloroacetate.
Figure 1: Proposed synthetic workflow for Ethyl 6-methyl-1-benzothiophene-2-carboxylate.
Step-by-Step Experimental Protocol (Proposed)
This protocol is adapted from established procedures for similar benzothiophene derivatives.[6]
Step 1: Synthesis of Ethyl 2-((4-methylphenyl)thio)acetate
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To a stirred solution of 4-methylthiophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 eq).
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To this suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Intramolecular Cyclization to Ethyl 6-methyl-1-benzothiophene-2-carboxylate
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Add the intermediate, Ethyl 2-((4-methylphenyl)thio)acetate (1.0 eq), to a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
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Heat the mixture, typically between 80-120 °C, while stirring. The optimal temperature should be determined empirically.
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Monitor the reaction by TLC until the starting material is consumed.
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Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
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Collect the solid by filtration, wash thoroughly with water until neutral, and dry.
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The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Structural Elucidation and Physicochemical Properties
The definitive identification and characterization of Ethyl 6-methyl-1-benzothiophene-2-carboxylate rely on a combination of spectroscopic techniques and physical property measurements.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 17890-55-0 | |
| Molecular Formula | C₁₂H₁₂O₂S | |
| Molecular Weight | 220.29 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% (typical) | |
| Storage | 4°C, under nitrogen |
Spectroscopic Characterization (Expected Data)
The following data are predicted based on the analysis of structurally similar benzothiophene derivatives.[7][8][9]
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm, corresponding to the protons on the benzothiophene ring system. The specific coupling patterns will depend on the substitution.
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Ethyl Ester Protons: A quartet around δ 4.3-4.4 ppm (O-CH₂) and a triplet around δ 1.3-1.4 ppm (CH₃).
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Methyl Protons: A singlet around δ 2.4-2.5 ppm corresponding to the methyl group at the 6-position.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal in the range of δ 160-165 ppm.
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Aromatic and Thiophene Carbons: Multiple signals between δ 120-145 ppm.
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Ethyl Ester Carbons: Signals around δ 61 ppm (O-CH₂) and δ 14 ppm (CH₃).
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Methyl Carbon: A signal around δ 21 ppm.
IR (Infrared) Spectroscopy:
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C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹.
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C-O Stretch (Ester): Bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
MS (Mass Spectrometry):
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Molecular Ion (M⁺): A prominent peak at m/z = 220, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and other fragments from the benzothiophene core.
Applications in Drug Discovery and Development
Ethyl 6-methyl-1-benzothiophene-2-carboxylate is a valuable intermediate, primarily recognized for its role in the synthesis of SERMs.
Intermediate in the Synthesis of Raloxifene Analogs
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[4][10] The benzothiophene core is essential for its biological activity. Ethyl 6-methyl-1-benzothiophene-2-carboxylate can be utilized in the synthesis of analogs of Raloxifene, where modifications at the 6-position can influence the compound's binding affinity to estrogen receptors and its overall pharmacological profile.
Figure 2: Role of Ethyl 6-methyl-1-benzothiophene-2-carboxylate as a precursor in the synthesis of SERMs and their mechanism of action.
The synthesis of Raloxifene and its analogs often involves a Friedel-Crafts acylation of the benzothiophene core at the 3-position, followed by further modifications.[3] The methyl group at the 6-position of the starting material, Ethyl 6-methyl-1-benzothiophene-2-carboxylate, would be retained in the final SERM structure, potentially influencing its interaction with the estrogen receptor binding pocket.
Safety and Handling
Appropriate safety precautions should be taken when handling Ethyl 6-methyl-1-benzothiophene-2-carboxylate in a laboratory setting.
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Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.
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Precautionary Statements: Wear protective gloves, protective clothing, and eye protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.
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Storage: Store in a well-ventilated place. Keep cool and under an inert atmosphere, such as nitrogen, to prevent degradation.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 6-methyl-1-benzothiophene-2-carboxylate is a strategically important intermediate in organic and medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic routes. Its primary value lies in its utility as a precursor for the synthesis of complex, biologically active molecules, particularly in the class of Selective Estrogen Receptor Modulators. This guide provides a foundational understanding for researchers to confidently work with and innovate upon this versatile chemical entity.
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